molecular formula C19H24N4O3S2 B282040 N-(4-methoxyphenyl)-2,4-di(4-morpholinyl)-1,3-thiazole-5-carbothioamide

N-(4-methoxyphenyl)-2,4-di(4-morpholinyl)-1,3-thiazole-5-carbothioamide

Cat. No. B282040
M. Wt: 420.6 g/mol
InChI Key: LNCGHLAVJQVCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2,4-di(4-morpholinyl)-1,3-thiazole-5-carbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,4-di(4-morpholinyl)-1,3-thiazole-5-carbothioamide involves the inhibition of specific enzymes and pathways that are involved in the growth and proliferation of cancer cells, viruses, and bacteria. It has been found to induce apoptosis, inhibit angiogenesis, and modulate specific signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxyphenyl)-2,4-di(4-morpholinyl)-1,3-thiazole-5-carbothioamide have been studied extensively. It has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been found to exhibit antiviral activity against herpes simplex virus, respiratory syncytial virus, and human immunodeficiency virus. Additionally, it has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2,4-di(4-morpholinyl)-1,3-thiazole-5-carbothioamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility, stability, and bioavailability, which may affect its efficacy and reproducibility in various assays.

Future Directions

Several future directions for the research on N-(4-methoxyphenyl)-2,4-di(4-morpholinyl)-1,3-thiazole-5-carbothioamide can be identified. These include the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the identification of its specific molecular targets and pathways. Additionally, its potential applications in combination therapy and drug delivery systems can be explored further.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2,4-di(4-morpholinyl)-1,3-thiazole-5-carbothioamide involves a multi-step process that includes the reaction of thiosemicarbazide with 4-methoxybenzaldehyde, followed by the reaction of the resulting intermediate with morpholine and thionyl chloride. The final product is obtained by reacting the resulting intermediate with 4-morpholinylphenyl isothiocyanate.

Scientific Research Applications

N-(4-methoxyphenyl)-2,4-di(4-morpholinyl)-1,3-thiazole-5-carbothioamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant anticancer, antitumor, antiviral, and antimicrobial activities.

properties

Molecular Formula

C19H24N4O3S2

Molecular Weight

420.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2,4-dimorpholin-4-yl-1,3-thiazole-5-carbothioamide

InChI

InChI=1S/C19H24N4O3S2/c1-24-15-4-2-14(3-5-15)20-18(27)16-17(22-6-10-25-11-7-22)21-19(28-16)23-8-12-26-13-9-23/h2-5H,6-13H2,1H3,(H,20,27)

InChI Key

LNCGHLAVJQVCQX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=S)C2=C(N=C(S2)N3CCOCC3)N4CCOCC4

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)C2=C(N=C(S2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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